
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate is an organic compound that features a tert-butyl ester group attached to an acrylate moiety, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-3-(Pyridin-3-yl)acrylate typically involves the esterification of (E)-3-(Pyridin-3-yl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylate moiety to saturated esters.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Saturated esters.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (E)-3-(Pyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The acrylate moiety can participate in Michael addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl (E)-3-(Pyridin-2-yl)acrylate
- tert-Butyl (E)-3-(Pyridin-4-yl)acrylate
- tert-Butyl (E)-3-(Quinolin-3-yl)acrylate
Uniqueness
tert-Butyl (E)-3-(Pyridin-3-yl)acrylate is unique due to the position of the pyridine ring, which can influence its reactivity and interactions. The presence of the tert-butyl ester group also imparts steric hindrance, affecting the compound’s chemical behavior and stability.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
tert-butyl 3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-9H,1-3H3 |
InChIキー |
BINGWTOENXKHEV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


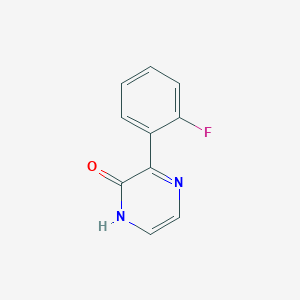
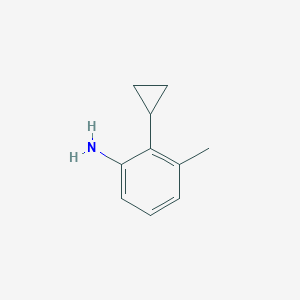
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
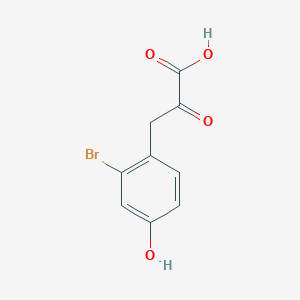
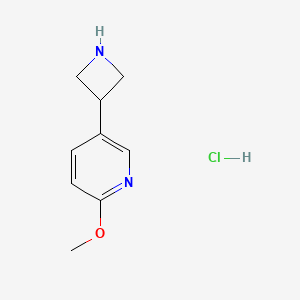
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13699886.png)
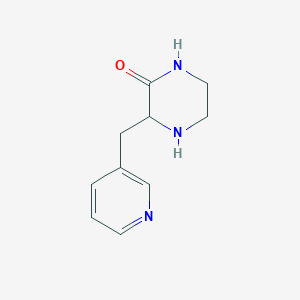
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)

![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)

![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)

